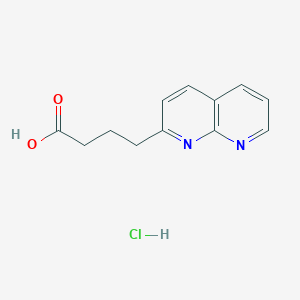
4-(1,8-萘啶-2-基)丁酸;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C12H12N2O2·HCl. It is a derivative of 1,8-naphthyridine, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic applications.
科学研究应用
4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride typically involves the following steps:
Formation of 1,8-Naphthyridine Core: The 1,8-naphthyridine core can be synthesized through various methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions.
Attachment of Butanoic Acid Moiety: The butanoic acid moiety is introduced through a series of reactions involving the coupling of appropriate intermediates under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of genes involved in disease processes, thereby altering cellular functions.
相似化合物的比较
4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride can be compared with other similar compounds, such as:
- 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid
- 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride
Uniqueness
The uniqueness of 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
4-(1,8-naphthyridin-2-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h2-3,6-8H,1,4-5H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWLOPVZJNJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














